Home > Products > Screening Compounds P67669 > 2-Butyllysergamide
2-Butyllysergamide - 137765-82-3

2-Butyllysergamide

Catalog Number: EVT-257478
CAS Number: 137765-82-3
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Butyllysergamide is discontinued (DEA controlled substance). 2-Butyllysergamide is an analogue of LSD.
Source and Classification

2-Butyllysergamide is synthesized from lysergic acid, which can be derived from ergot alkaloids. It belongs to the class of compounds known as lysergamides, which are characterized by a lysergic acid core structure modified with various alkyl or aryl substituents. The specific addition of a butyl group at the second position distinguishes it from other derivatives, such as lysergic acid diethylamide, which has ethyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Butyllysergamide typically involves several steps that begin with the preparation of lysergic acid. A common approach includes:

  1. Starting Material: Lysergic acid or its derivatives serve as the starting point.
  2. Protection and Activation: The carboxylic acid group may be protected using a suitable protecting group, followed by activation for nucleophilic substitution.
  3. Alkylation: A butyl group is introduced through an alkylation reaction, often utilizing butyl bromide or butyl iodide in the presence of a base.
  4. Deprotection: Any protecting groups are removed to yield the final product.
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-Butyllysergamide is C18H24N2OC_{18}H_{24}N_2O. Its structure features:

  • A lysergic acid backbone.
  • A butyl chain extending from the nitrogen atom in the amide functional group.

The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations influencing receptor binding and activity.

Chemical Reactions Analysis

Reactions and Technical Details

2-Butyllysergamide can undergo various chemical reactions typical for amides and alkaloids:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions to regenerate lysergic acid.
  2. Reduction: Reduction reactions may convert the carbonyl group to an alcohol, altering its pharmacological profile.
  3. Substitution Reactions: The nitrogen atom can participate in further substitution reactions, allowing for the synthesis of more complex derivatives.

These reactions are essential for exploring modifications that might enhance therapeutic efficacy or reduce side effects .

Mechanism of Action

Process and Data

The mechanism of action for 2-Butyllysergamide is primarily associated with its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Upon binding:

  1. Receptor Activation: The compound activates these receptors, leading to increased neuronal signaling.
  2. Psychoactive Effects: This activation is linked to altered perception, mood changes, and hallucinogenic effects.

Research indicates that structural modifications like those seen in 2-butyl derivatives can significantly influence receptor affinity and selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Butyllysergamide include:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for lysergamides.
  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.

Chemical properties include stability under normal conditions but susceptibility to hydrolysis under extreme pH environments .

Applications

Scientific Uses

2-Butyllysergamide has potential applications in various scientific fields:

  1. Pharmacology: Investigated for its psychoactive properties and potential therapeutic uses in treating mental health disorders such as depression or anxiety.
  2. Chemical Research: Used as a model compound in studies exploring receptor interactions and drug design.
  3. Analytical Chemistry: Employed in developing analytical methods for detecting similar compounds in biological samples.

Research continues to explore the full spectrum of effects and potential applications of this compound within medical science .

Historical Context and Structural Evolution of Lysergamide Derivatives

Emergence of 2-Butyllysergamide in Psychedelic Research

2-Butyllysergamide (LSB), also termed lysergic acid 2-butyl amide, first emerged as a structural isomer of lysergic acid diethylamide (LSD) in the 1950s. Synthesized initially by Richard Pioch at Eli Lilly, LSB replaced LSD’s diethylamide group with a single sec-butyl moiety attached at the amide nitrogen’s 2-position [2]. This modification positioned LSB within a broader class of lysergamide derivatives—amides of lysergic acid sharing a tetracyclic ergoline scaffold with embedded phenethylamine and tryptamine moieties [1]. Unlike many contemporary analogs, LSB demonstrated exceptional receptor binding potency. In rodent drug-discrimination assays, the (R)-isomer of LSB exhibited an ED50 of 33 nmol/kg, surpassing LSD’s potency (ED50 = 48 nmol/kg) [2]. This unexpected efficacy shifted its status from a synthetic curiosity to a critical pharmacological probe for mapping serotonin receptor interactions.

Table 1: Key Properties of 2-Butyllysergamide (LSB)

PropertyValueMethod/Context
Chemical Name(6aR,9R)-N-[(R)-1-Methylpropyl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamideIUPAC Nomenclature [2]
Molecular FormulaC₂₀H₂₅N₃OHigh-resolution MS [2]
Receptor Binding Target5-HT₁ₐ, 5-HT₂ₐRadioligand assays [2] [4]
Relative Potency (vs. LSD)~1.5x (ED₅₀ = 33 nmol/kg)Rat drug discrimination [2]

Comparative Analysis of Early Synthetic Pathways (1950s–2000s)

The synthesis of LSB reflects evolving strategies in lysergamide chemistry. Pioch’s 1950s Eli Lilly methodology utilized classic amide coupling between lysergic acid and sec-butylamine under activating conditions. This route faced challenges in stereoselectivity, yielding racemic mixtures with diminished receptor affinity [2]. By the 1980s–1990s, David Nichols’ group at Purdue University revolutionized the synthesis. Their approach employed chiral auxiliaries and asymmetric catalysis to isolate the pharmacologically critical (R)-stereoisomer [2] [6].

A landmark 1992 study by Oberlender, Nichols, and colleagues detailed a stereocontrolled pathway using activated lysergic acid esters (e.g., acyl chlorides or mixed anhydrides) coupled to enantiomerically pure (R)-2-aminobutane. This method achieved >98% enantiomeric excess, enabling precise study of the (R)-LSB isomer’s 5-HT₂ₐ binding [2]. Later refinements incorporated solid-phase synthesis and microwave-assisted coupling, reducing reaction times and improving yields to >70% for research-scale batches [4] [10].

Table 2: Evolution of LSB Synthetic Methodologies

EraKey ApproachAdvantagesLimitations
1950sDirect amine-acid couplingSimple reagents, single-stepLow stereoselectivity, poor yield
1990sChiral auxiliary-mediatedHigh (R)-isomer purity (>98% ee)Multi-step, expensive catalysts
2000sActivated ester/microwaveRapid (minutes), high yieldSpecialized equipment required

Role of David E. Nichols’ Research Group in Lysergamide Analog Development

David E. Nichols’ laboratory (Purdue University, later UNC-Chapel Hill) became the epicenter of lysergamide pharmacology from the 1980s onward. His group’s work on LSB was foundational in establishing structure-activity relationship (SAR) principles for ergoline scaffolds. By comparing LSB’s (R)- and (S)-isomers, they demonstrated that stereochemistry at the amide nitrogen profoundly influences 5-HT₂ₐ binding. The (R)-LSB isomer showed 10-fold higher affinity for 5-HT₁ₐ receptors (Kᵢ = 0.45 nM) versus the (S)-isomer, while both isomers exhibited similar 5-HT₂ₐ affinity (Kᵢ = 0.54–19.2 nM) [2] [9]. This underscored the role of amide topology in receptor subtype selectivity.

Nichols leveraged LSB as a molecular template for designing constrained analogs. His team developed lysergic acid 2,4-dimethylazetidide (LSZ)—a rigid azetidine derivative—to map the diethylamide binding pocket of 5-HT₂ₐ. LSZ’s design directly stemmed from LSB’s SAR data, confirming that optimal receptor engagement requires a specific conformational orientation of the amide substituent [9] [6]. Nichols further synthesized CE-LAD (6-chloroethyl-nor-LSD), applying LSB-inspired steric insights to create irreversible 5-HT₂ₐ ligands for crystallography [3]. His group’s systematic analog libraries—including N⁶-allyl-LAD (AL-LAD) and propionyl derivatives (1P-LSD)—established that potency depends on balancing lipophilicity and hydrogen-bonding capacity at positions N₁ and N₆ [6] [10].

Properties

CAS Number

137765-82-3

Product Name

2-Butyllysergamide

IUPAC Name

(6aR,9R)-5-butyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-3-4-7-16-15-10-18-14(9-12(20(21)24)11-23(18)2)13-6-5-8-17(22-16)19(13)15/h5-6,8-9,12,18,22H,3-4,7,10-11H2,1-2H3,(H2,21,24)/t12-,18-/m1/s1

InChI Key

WPUBLQOZLSDKAF-KZULUSFZSA-N

SMILES

CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1

Solubility

Soluble in DMSO

Synonyms

2-butyllysergamide
2-butyllysergamide, (S)-isome

Canonical SMILES

CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1

Isomeric SMILES

CCCCC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N)C4=C2C(=CC=C4)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.